2-(5-Bromo-2-methylphenyl)thiolane
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Overview
Description
2-(5-Bromo-2-methylphenyl)thiolane is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a thiolane ring substituted with a 5-bromo-2-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methylphenyl)thiolane typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methylbenzoic acid and thiolane.
Coupling Reaction: The 5-bromo-2-methylbenzoic acid undergoes a coupling reaction with thiolane in the presence of a suitable catalyst, such as palladium, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and environmental considerations. Key steps include:
Bulk Synthesis: Large-scale reactors are used to carry out the coupling reaction under controlled conditions.
Purification and Isolation: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methylphenyl)thiolane undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiolane derivatives with different substituents.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(5-Bromo-2-methylphenyl)thiolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methylphenyl)thiolane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-methylphenyl)thiophene: Similar in structure but contains a thiophene ring instead of a thiolane ring.
2-(5-Bromo-2-methylphenyl)furan: Contains a furan ring instead of a thiolane ring.
2-(5-Bromo-2-methylphenyl)pyrrole: Contains a pyrrole ring instead of a thiolane ring.
Uniqueness
2-(5-Bromo-2-methylphenyl)thiolane is unique due to its thiolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
647843-20-7 |
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Molecular Formula |
C11H13BrS |
Molecular Weight |
257.19 g/mol |
IUPAC Name |
2-(5-bromo-2-methylphenyl)thiolane |
InChI |
InChI=1S/C11H13BrS/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h4-5,7,11H,2-3,6H2,1H3 |
InChI Key |
OFKSKIOJYNJMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2CCCS2 |
Origin of Product |
United States |
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